molecular formula C9H16O5 B010174 (2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester CAS No. 103795-12-6

(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester

Cat. No. B010174
M. Wt: 204.22 g/mol
InChI Key: HTZGTIDNENEORY-UHFFFAOYSA-N
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Description

“(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester” is a chemical compound with the molecular formula C9H16O4 . It is also known as Solketal, a protected form of glycerol with an isopropylidene acetal group joining two neighboring hydroxyl groups .


Synthesis Analysis

Solketal has been used extensively in the synthesis of mono-, di-, and triglycerides by ester bond formation . The free hydroxyl group of solketal can be esterified with a carboxylic acid to form the protected monoglyceride. The isopropylene group can then be removed using an acid catalyst in aqueous or alcoholic medium .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use in the synthesis of glycerides. The isopropylene group can be removed using an acid catalyst in aqueous or alcoholic medium, allowing the unprotected diol to be esterified further to form either the di- or triglyceride .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 132.159 g·mol−1 . It appears as a clear colorless liquid, with a density of 1.063 g/mL at 25 °C . It has a boiling point of 188 to 189 °C , and is miscible in water and most organic solvents (alcohols, ethers, hydrocarbons) .

properties

IUPAC Name

ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-4-12-8(11)7(10)6-5-13-9(2,3)14-6/h6-7,10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZGTIDNENEORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1COC(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555153
Record name Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyacetate

CAS RN

103795-12-6
Record name Ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester
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(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester
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(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester
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(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester
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(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester
Reactant of Route 6
(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester

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